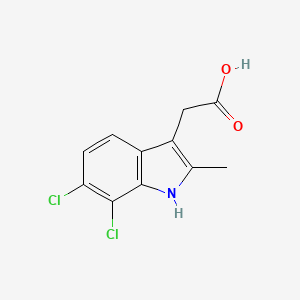

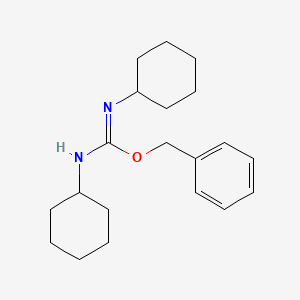

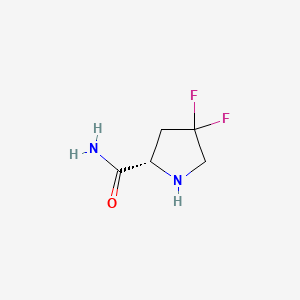

(S)-4,4-difluoropyrrolidine-2-carboxamide

Übersicht

Beschreibung

-(S)-4,4-Difluoropyrrolidine-2-carboxamide, commonly referred to as S-4, is a synthetic compound that has recently been discovered to have a wide range of potential applications in scientific research. It is a highly versatile molecule that has the potential to be used in a variety of ways, from synthesis to biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Co-Crystal Formation

Research on diflunisal, a drug with renewed interest for oral therapy of familial amyloid polyneuropathy, explored binary mixtures with pyridinecarboxamides, highlighting the potential of (S)-4,4-difluoropyrrolidine-2-carboxamide in improving biopharmaceutical performance through co-crystal formation. This study emphasizes the thermodynamically feasible formation of co-crystals, which could be crucial for pharmaceutical applications (Évora et al., 2016).

Carboxamide-Pyridine N-Oxide Synthon

The novel carboxamide-pyridine N-oxide synthon, important for assembling isonicotinamide N-oxide in a triple helix architecture, demonstrates the application of (S)-4,4-difluoropyrrolidine-2-carboxamide in crystal engineering. This finding is pivotal for synthesizing co-crystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy et al., 2006).

Anticancer Research

A study on the compound (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide revealed its potential to regulate the apoptotic activities of HepG2 cells, affecting both pro-apoptotic and anti-apoptotic genes. This suggests significant implications of (S)-4,4-difluoropyrrolidine-2-carboxamide derivatives in cancer treatment and apoptosis regulation (Ramezani et al., 2019).

Facile Synthesis of Carboxamides

The compound's application extends to the synthesis process itself. A method involving O,O'-di(2-pyridyl) thiocarbonate as a coupling reagent demonstrates the efficient synthesis of carboxamides, underlining the compound's role in facilitating chemical reactions (Shiina et al., 2000).

Neuroimaging Applications

18F-Mefway, a compound structurally related to (S)-4,4-difluoropyrrolidine-2-carboxamide, has been utilized in PET imaging for quantifying 5-HT1A receptors in human subjects. This showcases the potential of related compounds in neuroimaging and the study of neuropsychiatric disorders (Choi et al., 2015).

Eigenschaften

IUPAC Name |

(2S)-4,4-difluoropyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2N2O/c6-5(7)1-3(4(8)10)9-2-5/h3,9H,1-2H2,(H2,8,10)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEDZPQIZLYLLT-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC1(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4,4-difluoropyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B3025372.png)